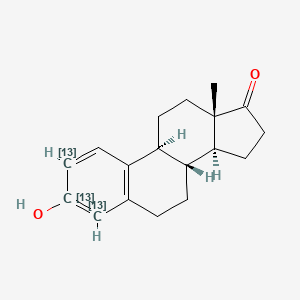

Estrone-2,3,4-13C3

説明

Estrone-2,3,4-13C3 is a labeled isotope of Estrone . It is a weak estrogen and a minor female sex hormone. Estrone is a precursor or metabolite intermediate of estradiol, which is the most active estrogen . It is used primarily for clinical mass spectrometry .

Molecular Structure Analysis

The molecular formula of Estrone-2,3,4-13C3 is 13C3C15H22O2 . The molecular weight is 273.34 .Physical And Chemical Properties Analysis

Estrone-2,3,4-13C3 is a powder with a melting point of 258-260 °C (lit.) .科学的研究の応用

Photocatalytic Removal in Water and Wastewater Research on the removal of estrone (E1) in water and wastewater highlights photocatalysis as an effective method. The study by Sánchez-Barbosa, Villagran-Sánchez, and Armenise-Gil (2019) found that increased catalyst load or using a modified catalyst enhances the removal of estrone. It also noted that the removal rate is higher in ultra-pure water compared to wastewater (Sánchez-Barbosa, Villagran-Sánchez, & Armenise-Gil, 2019).

Detection in Aquatic Environments The development of a solid-phase extraction—enzyme-linked immunosorbent assay (SPE-ELISA) method by Li et al. (2004) for determining estrone in water demonstrates the scientific focus on detecting estrone in various environments. This method combines SPE to extract and pre-concentrate estrone from water samples and ELISA to quantify its content, showing effective detection in environmental water samples (Li, Wang, Lee, Allan, & Kennedy, 2004).

Electrochemical Degradation in Wastewater The electrochemical degradation of estrone using a boron-doped diamond anode in a filter-press reactor is another significant application. Brocenschi et al. (2016) investigated this method, finding effective degradation of estrone in wastewater, providing insights into treatment methods for endocrine-disrupting chemicals (Brocenschi, Rocha‐Filho, Bocchi, & Biaggio, 2016).

Transformation and Environmental Fate Trudeau et al. (2011) explored the photodegradation potential of estrone under UV-B radiation. This research showed the formation of lumiestrone from estrone and its novel biological activity, indicating the importance of understanding estrone's environmental fate and transformations (Trudeau, Heyne, Blais, Temussi, Atkinson, Pakdel, Popesku, Marlatt, Scaiano, Previtera, & Lean, 2011).

Role in Metabolic Activation Research on the role of human hepatic cytochrome P450 enzymes in the metabolic activation of estrone by Shou et al. (1997) provides insights into the biochemical pathways and interactions of estrone in the human body. This study highlights the significance of estrone in estrogen carcinogenesis (Shou, Korzekwa, Brooks, Krausz, Gonzalez, & Gelboin, 1997).

Adsorption and UV Photolysis The study by Wen, Bergendahl, and Thompson (2009) investigated the removal of estrone from water by adsorption onto hydrophobic molecular sieve zeolites followed by ultraviolet light photolysis. This method represents an innovative approach for treating water contaminated with endocrine disruptors (Wen, Bergendahl, & Thompson, 2009).

作用機序

Target of Action

Estrone-2,3,4-13C3, a stable-labeled internal standard of estrone, primarily targets estrogen receptors in the body . These receptors are found in various tissues, including the ovaries, placenta, and peripheral tissues . The interaction of Estrone-2,3,4-13C3 with these receptors plays a crucial role in numerous physiological processes.

Biochemical Pathways

Estrone-2,3,4-13C3 is involved in the estrogen metabolic pathway . It is produced in vivo from androstenedione or from testosterone via estradiol . It is primarily produced in the ovaries, placenta, and in peripheral tissues (especially adipose tissue) through the conversion of androstenedione . Estrone-2,3,4-13C3 may be further metabolized to 16-alpha-hydroxyestrone, which may be reduced to estriol by estradiol dehydrogenase .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Estrone-2,3,4-13C3 are similar to those of estrone. Estrone-2,3,4-13C3 is naturally derived from the peripheral conversion of androstenedione by an aromatase enzyme found in adipose tissues and is converted to estradiol in peripheral tissues . These processes impact the bioavailability of Estrone-2,3,4-13C3 in the body.

Result of Action

The molecular and cellular effects of Estrone-2,3,4-13C3’s action are diverse, given its role as a key player in various physiological processes. By altering the transcription rate of affected genes, Estrone-2,3,4-13C3 influences a range of physiological responses . These include the regulation of the menstrual cycle, maintenance of pregnancy, and preparation of the body for childbirth .

Safety and Hazards

特性

IUPAC Name |

(8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16,19H,2,4,6-9H2,1H3/t14-,15-,16+,18+/m1/s1/i3+1,10+1,12+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNXHEGUUPJUMQT-JTCDCFKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=[13CH][13C](=[13CH]4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80736173 | |

| Record name | 3-Hydroxy(2,3,4-~13~C_3_)estra-1,3,5(10)-trien-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80736173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Estrone-2,3,4-13C3 | |

CAS RN |

1241684-29-6 | |

| Record name | 3-Hydroxy(2,3,4-~13~C_3_)estra-1,3,5(10)-trien-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80736173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1241684-29-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

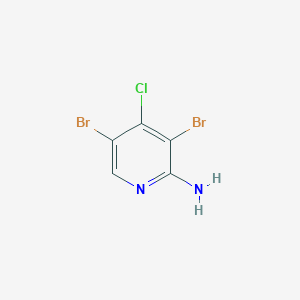

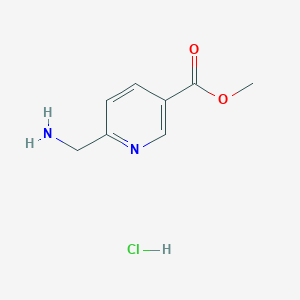

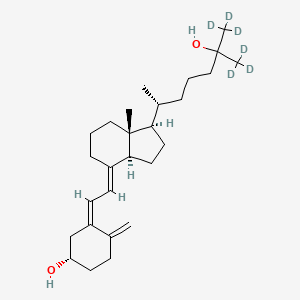

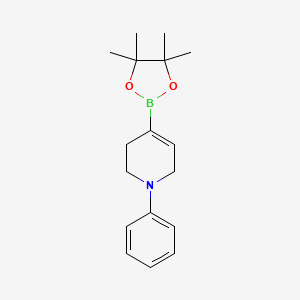

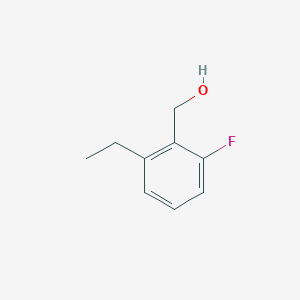

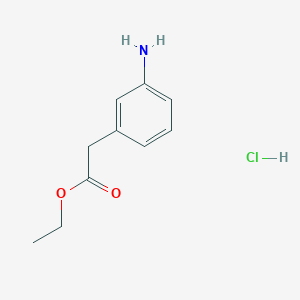

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

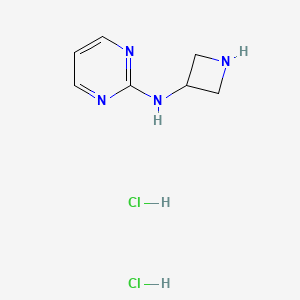

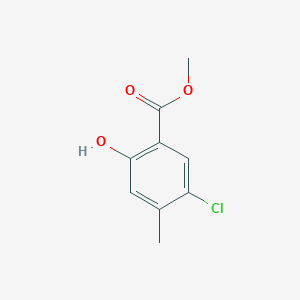

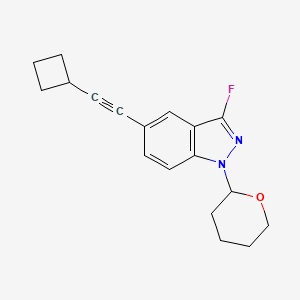

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(6-Nitroquinazolin-4-yl)amino]propane-1,2-diol](/img/structure/B1530451.png)

![7-Chloro-2-iodofuro[3,2-b]pyridine](/img/structure/B1530458.png)

![6-Methoxybenzo[d]isothiazole-3-carboxylic acid](/img/structure/B1530461.png)

![6-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine](/img/structure/B1530467.png)

![3-Oxaspiro[5.5]undecane-8,10-dione](/img/structure/B1530471.png)